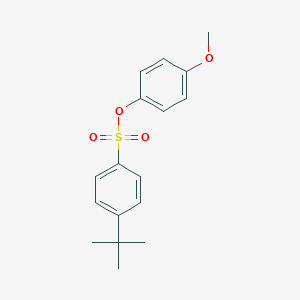![molecular formula C22H28N2O2S B375685 3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]](/img/structure/B375685.png)
3,3'-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] is an organic compound characterized by its unique structure, which includes a sulfanediyl group linking two N-(2,4-dimethylphenyl)propanamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] typically involves the reaction of 2,4-dimethylphenylamine with propanoyl chloride to form N-(2,4-dimethylphenyl)propanamide. This intermediate is then reacted with sulfur dichloride to introduce the sulfanediyl linkage, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] can undergo various chemical reactions, including:
Oxidation: The sulfanediyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] involves its interaction with molecular targets such as enzymes or receptors. The sulfanediyl group can form reversible or irreversible bonds with thiol groups in proteins, affecting their function. The aromatic rings may also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propanamide
- 3-(5-(3-chlorophenyl)-2-furyl)-N-(2,4-dimethylphenyl)propanamide
Uniqueness
3,3’-sulfanediylbis[N-(2,4-dimethylphenyl)propanamide] is unique due to its sulfanediyl linkage, which imparts distinct chemical and physical properties compared to similar compounds. This linkage can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C22H28N2O2S |
|---|---|
Poids moléculaire |
384.5g/mol |
Nom IUPAC |
3-[3-(2,4-dimethylanilino)-3-oxopropyl]sulfanyl-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H28N2O2S/c1-15-5-7-19(17(3)13-15)23-21(25)9-11-27-12-10-22(26)24-20-8-6-16(2)14-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)(H,24,26) |
Clé InChI |
UAICBZGFGWGWFM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CCSCCC(=O)NC2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 2-(5-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B375603.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B375606.png)
![5-Nitro-2-[[4-[4-(2,4,6-trinitroanilino)phenyl]phenyl]iminomethyl]phenol](/img/structure/B375609.png)
![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B375610.png)
![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B375613.png)



![4-({4-[(2-Thienylcarbonyl)oxy]phenyl}sulfonyl)phenyl 2-thiophenecarboxylate](/img/structure/B375618.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 4-bromobenzoate](/img/structure/B375620.png)
![2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B375623.png)
![3,5-dichloro-N-[(3-{[(3,5-dichlorobenzoyl)amino]methyl}-1-adamantyl)methyl]benzamide](/img/structure/B375624.png)
![N-[5-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B375625.png)
